molecular formula C15H16ClN3O5S B12725685 p-Nitrobenzyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride CAS No. 52602-94-5

p-Nitrobenzyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride

Cat. No.: B12725685
CAS No.: 52602-94-5
M. Wt: 385.8 g/mol
InChI Key: BWYCVCPPLDSRIO-GBWFEORMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 258-035-4, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and produce free radicals, which are essential in initiating the polymerization process.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3C(OH)CN+N2H4C8H12N4+H2O\text{CH}_3\text{C(OH)CN} + \text{N}_2\text{H}_4 \rightarrow \text{C}_8\text{H}_{12}\text{N}_4 + \text{H}_2\text{O} CH3​C(OH)CN+N2​H4​→C8​H12​N4​+H2​O

Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to produce free radicals. These radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process.

Major Products Formed: The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which then participate in the polymerization of monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, it is used as a radical initiator in the polymerization of various monomers, including styrene, acrylonitrile, and methyl methacrylate. This makes it an essential component in the production of plastics, resins, and synthetic fibers.

Biology: In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate oxidative stress and its impact on cellular processes.

Medicine: In medicine, the compound is used in the development of drug delivery systems. Its ability to initiate polymerization reactions is utilized to create polymer-based drug carriers that can release therapeutic agents in a controlled manner.

Industry: In industrial applications, 2,2’-Azobis(2-methylpropionitrile) is used in the production of various polymer-based products, including adhesives, coatings, and sealants. Its role as a radical initiator is crucial in ensuring the proper formation and curing of these materials.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to produce free radicals. These radicals are highly reactive species that can initiate polymerization reactions by attacking the double bonds of monomers. The resulting chain reaction leads to the formation of long polymer chains.

Molecular Targets and Pathways: The primary molecular targets of the free radicals produced by 2,2’-Azobis(2-methylpropionitrile) are the double bonds in monomers. The radicals add to these double bonds, creating new radical species that propagate the polymerization process. This pathway is essential in the synthesis of various polymeric materials.

Comparison with Similar Compounds

2,2’-Azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it produces. Similar compounds include benzoyl peroxide and potassium persulfate, which also serve as radical initiators but differ in their decomposition mechanisms and the types of radicals they generate.

List of Similar Compounds:
  • Benzoyl Peroxide
  • Potassium Persulfate
  • Azobisisobutyronitrile (AIBN)

Each of these compounds has its own unique properties and applications, making them suitable for different types of polymerization reactions.

Properties

CAS No.

52602-94-5

Molecular Formula

C15H16ClN3O5S

Molecular Weight

385.8 g/mol

IUPAC Name

(4-nitrophenyl)methyl (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C15H15N3O5S.ClH/c1-8-7-24-14-11(16)13(19)17(14)12(8)15(20)23-6-9-2-4-10(5-3-9)18(21)22;/h2-5,11,14H,6-7,16H2,1H3;1H/t11-,14-;/m1./s1

InChI Key

BWYCVCPPLDSRIO-GBWFEORMSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-].Cl

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.